![molecular formula C23H28N2O5S B4020342 N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4020342.png)
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Description
This chemical compound belongs to a class of organic compounds characterized by complex bicyclic structures and functional groups like sulfonyl and methoxyphenyl. These types of compounds are often explored for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step chemical processes. For example, the synthesis of N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines from bicyclo[2.2.1]hept-2-en-endo-5-carbonitrile involves reduction and subsequent reactions with arylsufonyl chlorides (Kasyan et al., 1997).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using spectral methods and X-ray diffraction analysis. The complexity of the molecular structure, including the presence of multiple chiral centers, adds to the diversity of its chemical behavior (Ji et al., 1989).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including hydromethoxylation and aminolysis. The reaction pathways are influenced by factors like regio- and stereoselectivity (Vasin et al., 2010). They are also known to undergo reactions with peroxyphthalic acid, leading to intramolecular cyclizations (Kas’yan et al., 2009).
Physical Properties Analysis
The physical properties like melting point, solubility, and crystal structure of these compounds can be distinct, often characterized by X-ray crystallography. The physical properties are greatly influenced by the specific functional groups and the stereochemistry of the compound (Keller et al., 1995).
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-29-18-9-11-19(12-10-18)31(27,28)25(21-5-3-4-6-22(21)30-2)15-23(26)24-20-14-16-7-8-17(20)13-16/h3-6,9-12,16-17,20H,7-8,13-15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHKDXNTPNMETN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Bicyclo[2.2.1]hept-2-yl-2-[(4-methoxy-benzenesulfonyl)-(2-methoxy-phenyl)-amino]-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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